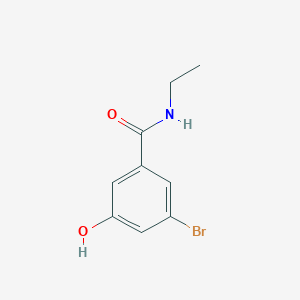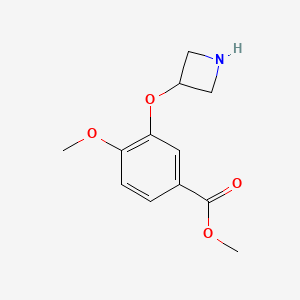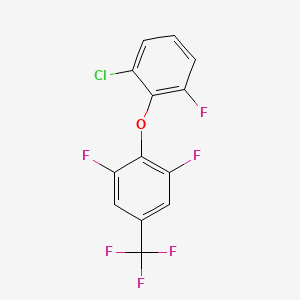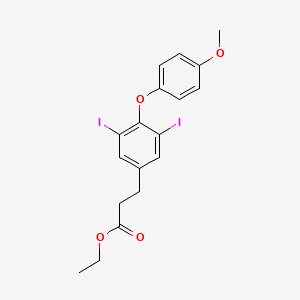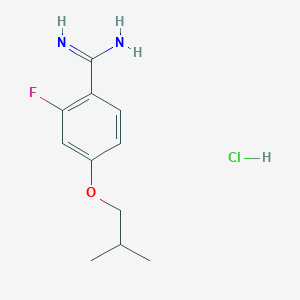
2-Fluoro-4-isobutoxybenzimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-isobutoxybenzimidamide hydrochloride is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a fluorine atom at the 2-position and an isobutoxy group at the 4-position of the benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isobutoxybenzimidamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Isobutoxylation: The amine group is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group.
Amidation: The resulting intermediate is then reacted with an appropriate amidating agent to form the benzimidamide core.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-isobutoxybenzimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives.
Reduction: Formation of reduced benzimidamide derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-isobutoxybenzimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-isobutoxybenzimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The isobutoxy group may contribute to the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-hydroxybenzimidamide
- 2-Fluoro-4-methoxybenzimidamide
- 2-Fluoro-4-ethoxybenzimidamide
Uniqueness
2-Fluoro-4-isobutoxybenzimidamide hydrochloride is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties compared to its analogs
Propiedades
Fórmula molecular |
C11H16ClFN2O |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
2-fluoro-4-(2-methylpropoxy)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-7(2)6-15-8-3-4-9(11(13)14)10(12)5-8;/h3-5,7H,6H2,1-2H3,(H3,13,14);1H |
Clave InChI |
LDBYUANYVYALFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=C(C=C1)C(=N)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)


